Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a 4-chlorophenyl amide group, a p-tolyl aromatic ring, and an ethyl ester moiety. Crystallographic studies, such as those employing SHELX software for refinement , are critical for elucidating its three-dimensional conformation, including bond angles and torsional parameters.
Properties
IUPAC Name |
ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-8-6-15(23)7-9-16)12-20(28)26(25-21)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOADXGTLDTGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (referred to as Compound A) is a synthetic derivative belonging to the class of dihydropyridazine compounds. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action of Compound A, supported by various research findings.
Synthesis
The synthesis of Compound A involves a multi-step process that typically includes the formation of key intermediates through reactions such as condensation and cyclization. The general synthetic pathway can be summarized as follows:
- Formation of the Dihydropyridazine Core : The initial step involves the reaction of appropriate aldehydes with hydrazine derivatives to form the dihydropyridazine structure.
- Substitution Reactions : Subsequent steps involve introducing substituents such as the 4-chlorophenyl group and ethoxy functionalities through nucleophilic substitution reactions.
- Final Esterification : The final product is obtained by esterification with ethyl chloroacetate or similar reagents.
Biological Activity
Compound A exhibits a range of biological activities, which can be categorized as follows:
Antibacterial Activity
Research indicates that derivatives similar to Compound A show significant antibacterial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against various bacterial strains, including Escherichia coli and Staphylococcus aureus, often in the range of 256 µg/mL .
Antifungal Activity
Similar evaluations have demonstrated antifungal efficacy against strains such as Candida albicans. The compounds were tested using standard protocols where zones of inhibition were measured post-incubation .
The mechanisms underlying the biological activities of Compound A are thought to involve:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Interaction with Cellular Targets : Molecular docking studies suggest that Compound A may interact with specific receptors or enzymes, leading to its pharmacological effects .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to Compound A:
- Study on PPARγ Agonism : A series of phenylthiazole derivatives were synthesized and evaluated for their agonistic activity on PPARγ receptors, showing promising results that could correlate with the activity seen in Compound A .
- Antimicrobial Evaluation : In a comparative study, various thiazole derivatives exhibited moderate to good antibacterial and antifungal activities, suggesting a potential for broader applications in antimicrobial therapy .
Data Summary
The following table summarizes key biological activities and findings related to Compound A and its analogs:
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of dihydropyridazines and features a complex molecular structure that contributes to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 387.80 g/mol. The presence of the 4-chlorophenyl group is notable for enhancing its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibit anticancer properties. They may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example, derivatives of this compound have shown efficacy against breast cancer cells by modulating pathways associated with tumor growth and metastasis.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Neuropharmacological Effects
There is emerging evidence suggesting that compounds with similar structures may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease. The modulation of neurotransmitter receptors could lead to improved cognitive function and memory retention.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. This synthetic route allows for the generation of various derivatives that can be screened for enhanced biological activities.
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | Ethyl acetoacetate, p-toluidine |
| Step 2 | Cyclization | Chlorinated phenyl amine |
| Step 3 | Functionalization | Oxidizing agents |
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, derivatives of the compound were screened against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain modifications to the parent structure significantly increased cytotoxicity, suggesting that structural optimization is crucial for enhancing therapeutic potential.
Case Study 2: Antimicrobial Activity Assessment
A series of experiments evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as a lead compound for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of dihydropyridazine derivatives with diverse pharmacological and material science applications. Below is a detailed comparison with analogous compounds based on structural motifs, synthesis, and crystallographic data.
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Structural Differences : Replaces the 4-chlorophenyl group with a 4-ethoxyphenyl substituent .
- Electronic Effects : The ethoxy group (–OCH₂CH₃) is electron-donating, contrasting with the electron-withdrawing chlorine atom. This alters solubility and intermolecular interactions (e.g., hydrogen bonding).
- Synthesis : Both compounds likely follow similar synthetic routes involving condensation of substituted anilines with dihydropyridazine precursors.
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Core Structure : Features a cyclohexene ring instead of dihydropyridazine, with 4-chlorophenyl and 4-fluorophenyl substituents .
- Conformational Analysis : The cyclohexene ring adopts a puckered conformation, as described by Cremer-Pople coordinates , whereas the dihydropyridazine core in the target compound is planar.
- Pharmacological Relevance : Cyclohexene derivatives are often explored for anti-inflammatory activity, while dihydropyridazines are studied for kinase inhibition.
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
- Heterocyclic System: Contains a fused tetrahydroquinoline ring system .
- Dihedral Angle : The dihedral angle between the pyridine and benzene rings is 56.98° , suggesting reduced planarity compared to the dihydropyridazine core.
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Electronic Profile | Biological Relevance |
|---|---|---|---|---|
| Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | Dihydropyridazine | 4-ClPhNHCO, p-tolyl, ethyl ester | Electron-withdrawing (Cl) | Kinase inhibition (hypothesized) |
| Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | Dihydropyridazine | 4-EtOPhNHCO, p-tolyl, ethyl ester | Electron-donating (OEt) | Solubility enhancement |
| Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | Cyclohexene | 4-ClPh, 4-FPh, ethyl ester | Mixed (Cl, F) | Anti-inflammatory |
| Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | Tetrahydroquinoline | 4-ClPh, methyl, ethyl ester | Electron-withdrawing (Cl) | Antimicrobial |
Research Findings and Implications
- Crystallography : The target compound’s planar dihydropyridazine core facilitates π-π stacking interactions, unlike puckered cyclohexene derivatives . SHELX-based refinements are standard for such analyses .
- Conformational Flexibility: The dihedral angle in tetrahydroquinoline derivatives highlights the role of ring puckering in bioactivity, a parameter less relevant in rigid dihydropyridazines.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of dihydropyridazine derivatives often involves multi-step reactions. For example, analogous compounds are synthesized via Michael addition followed by cyclization. Ethyl acetoacetate is frequently used as a nucleophile in such reactions, reacting with chalcone derivatives under basic conditions (e.g., 10% NaOH in ethanol, reflux for 8–12 hours) . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
- Catalyst screening : Transition-metal catalysts (e.g., Pd) can improve regioselectivity in reductive cyclizations .
- Temperature control : Reflux (70–80°C) is typical, but microwave-assisted synthesis could reduce time and improve yield.
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Michael addition | 65–75 | NaOH/EtOH, reflux, 8 hrs | |
| Palladium-catalyzed | 80–85 | Pd(OAc)₂, CO surrogate, 80°C |
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray diffraction (XRD) : Resolves crystal packing, dihedral angles between aromatic rings, and conformational disorder (e.g., envelope vs. screw-boat cyclohexene conformers) .
- NMR spectroscopy : H and C NMR confirm substituent positions, with characteristic shifts for ester carbonyls (~165–170 ppm) and aromatic protons (6.5–8.0 ppm).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 454.1 for C₂₁H₂₀ClN₃O₅).
Q. Table 2: Key XRD Parameters from Analogous Compounds
| Parameter | Value (Molecule A) | Value (Molecule B) |
|---|---|---|
| Dihedral angle (aryl rings) | 89.9° | 76.4° |
| Cyclohexene conformation | Envelope | Half-chair |
Advanced Research Questions
Q. How can computational chemistry predict reactivity or stability?
- DFT calculations : Model transition states for Michael addition or cyclization steps. For example, B3LYP/6-31G(d) can predict regioselectivity in chalcone reactions .
- Molecular docking : Screen interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina .
- Solubility prediction : COSMO-RS simulations estimate solubility in solvents like DMSO or ethanol, critical for formulation studies.
Q. What strategies resolve contradictions in spectroscopic data between synthesis batches?
- Batch comparison : Use HPLC-PDA to detect impurities (e.g., unreacted chalcone or ester intermediates).
- Variable temperature NMR : Identify dynamic processes (e.g., rotamers) that may obscure signals at standard temperatures.
- Crystallographic validation : Single-crystal XRD can resolve ambiguities in regiochemistry caused by synthetic byproducts .
Q. How can palladium-catalyzed reductive cyclization improve synthesis?
Pd-catalyzed methods (e.g., using formic acid as a CO surrogate) enable efficient construction of N-heterocycles. For dihydropyridazines:
Q. What are the stability considerations for long-term storage?
- Degradation pathways : Hydrolysis of the ester group under humid conditions generates carboxylic acid byproducts.
- Storage recommendations :
- Monitoring : Regular LC-MS analysis to detect decomposition (e.g., m/z shift from 454.1 to 426.0 indicates ester cleavage).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
